ヨードキノール
概要
科学的研究の応用
Diiodohydroxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and as a tool for investigating metal ion chelation.
Medicine: Primarily used in the treatment of amoebiasis and other protozoal infections.
Industry: Employed in the formulation of topical therapeutic agents and as a preservative in cosmetics.
Safety and Hazards
Iodoquinol should not be used if you have liver disease . It is also contraindicated in patients with known hypersensitivity to iodine and halogenated hydroxyquinolines . Toxic effects include rash, hypersensitivity, nausea, vomiting, diarrhea, rare optic atrophy, neuritis, and blindness . Iodoquinol may interfere with thyroid function tests because of its high iodine content . Iodoquinol should be avoided in children if possible .
将来の方向性
Iodoquinol is currently used for the treatment of intestinal amebiasis . For asymptomatic disease, it is given as monotherapy . If the patient has invasive (intestinal or extraintestinal) disease, it is given following treatment with metronidazole or tinidazole . Future research may focus on further understanding the mechanism of action of iodoquinol and exploring its potential uses in treating other types of infections.
作用機序
ジヨードヒドロキシキノリンの正確な作用機序は、まだ完全に解明されていません。 アメーバの代謝に不可欠な鉄イオンをキレートすることができると考えられています 。このキレート作用は、寄生虫の代謝プロセスを阻害し、その死に至ります。 さらに、ジヨードヒドロキシキノリンは、亜鉛欠乏症の治療における亜鉛吸収を促進します .
類似の化合物:
ヨードクロロヒドロキシキノリン (ビオフォーム): 抗菌性と抗真菌性の類似した特性を持つ化合物で、皮膚感染症の治療に使用されています.
クロルキナルドール: 抗菌作用を持つ、別のハロゲン化キノリン誘導体です.
クリオキノール: 原虫感染症の治療と外用消毒剤として使用されています.
独自性: ジヨードヒドロキシキノリンは、二重のヨウ素置換が、アメーバ殺菌剤としての効果と金属イオンをキレートする能力を高めているため、ユニークです。 これは、アメーバ症と亜鉛欠乏症の治療に特に効果的です .
生化学分析
Biochemical Properties
Iodoquinol acts by chelation of ferrous ions essential for metabolism . It interacts with enzymes, proteins, and other biomolecules in the biochemical reactions within the cell .
Cellular Effects
Iodoquinol is an anti-infective medicine that fights infections caused by amoebae . It is used to treat intestinal infections caused by certain parasites . It influences cell function by disrupting the metabolic processes of the parasites .
Molecular Mechanism
It is known to act by chelation of ferrous ions essential for metabolism . This interaction disrupts the metabolic processes of the parasites, leading to their death .
Temporal Effects in Laboratory Settings
Iodoquinol can interfere with certain thyroid function tests by increasing protein-bound serum iodine concentrations. This effect may persist for as long as 6 months after cessation of Iodoquinol therapy .
Dosage Effects in Animal Models
The usual dose for treating amoebiasis in humans is 30-40 mg/kg daily, administered in 3 divided doses for 20 days .
Metabolic Pathways
Iodoquinol is involved in the metabolic pathways of the parasites it targets. It acts by chelating ferrous ions, which are essential for the metabolism of these parasites .
Transport and Distribution
Iodoquinol is poorly absorbed from the gastrointestinal tract . Animal studies indicate that the drug is distributed into tissues .
Subcellular Localization
Given its role as a luminal amebicide, it is likely to be localized in the lumen of the intestine where it exerts its effects .
準備方法
合成経路と反応条件: ジヨードヒドロキシキノリンは、さまざまな方法で合成することができます。一般的な方法の1つは、8-ヒドロキシキノリンのヨウ素化です。 この反応は通常、制御された条件下で、硝酸または過酸化水素などの酸化剤とヨウ素を使用し、キノリン環の5位と7位にヨウ素原子を導入します .
工業生産方法: 工業現場では、ジヨードヒドロキシキノリンの生産は、通常、大規模なヨウ素化プロセスを含みます。反応条件は、生成物の高収率と純度を確保するために最適化されています。 連続フローリアクターと再結晶やクロマトグラフィーなどの高度な精製技術の使用は、工業生産において一般的です .
化学反応の分析
反応の種類: ジヨードヒドロキシキノリンは、以下のものを含むさまざまな化学反応を起こします。
酸化: 鉄 (III) などの酸化剤によって酸化されて鉄 (II) 錯体を形成することができます.
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件:
酸化: フェリシアン化カリウムまたは 1,10-フェナントロリンの存在下での塩化鉄 (III).
還元: エタノールなどの適切な溶媒中の水素化ホウ素ナトリウム。
主要な生成物:
酸化: 鉄 (II) 錯体の形成。
還元: 還元されたキノリン誘導体の形成。
置換: ハロゲン置換キノリン誘導体の形成.
4. 科学研究での応用
ジヨードヒドロキシキノリンは、科学研究において幅広い用途があります。
化学: さまざまな化学反応や複雑な分子の合成における試薬として使用されています.
生物学: 細胞プロセスに対する影響を調べたり、金属イオンキレーションの調査ツールとして研究されています.
類似化合物との比較
Iodochlorohydroxyquinoline (Vioform): A compound with similar antibacterial and antifungal properties, used in the treatment of skin infections.
Chlorquinaldol: Another halogenated quinoline derivative with antimicrobial properties.
Clioquinol: Used in the treatment of protozoal infections and as a topical antiseptic.
Uniqueness: Diiodohydroxyquinoline is unique due to its dual iodine substitution, which enhances its efficacy as an amebicide and its ability to chelate metal ions. This makes it particularly effective in treating amoebiasis and zinc deficiency disorders .
特性
IUPAC Name |
5,7-diiodoquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5I2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZFQZANDVDGMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2I)I)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5I2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023155 | |
Record name | Iodoquinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
ALMOST INSOL IN WATER; SPARINGLY SOL IN ALCOHOL, ETHER, ACETONE; SOL IN HOT PYRIDINE & HOT DIOXANE | |
Record name | DIIODOHYDROXYQUIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Unknown., ...IT IS NOT KNOWN IF THEY ARE EFFECTIVE IN INTESTINAL AMEBIASIS SOLELY BY VIRTUE OF THEIR PRESENCE IN LUMEN OF BOWEL OR ALSO IN PART BY THEIR PRESENCE IN CIRCULATION. /8-HYDROXYQUINOLINES/, ...8-HYDROXYQUINOLINES ARE DIRECTLY AMEBICIDAL. THEY ARE ACTIVE AGAINST BOTH MOTILE & CYSTIC FORMS, BUT THEIR EFFICACY IN ELIMINATING CYSTS IS PROBABLY BASED ON THEIR ABILITY TO DESTROY TROPHOZOITES. THEY ACT ONLY ON AMEBAE IN INTESTINAL TRACT & ARE INEFFECTIVE IN AMEBIC ABSCESS & HEPATITIS. /8-HYDROXYQUINOLINES/ | |
Record name | Diiodohydroxyquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09115 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIIODOHYDROXYQUIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM XYLENE; MEDICINAL GRADE IS YELLOWISH-BROWN POWDER, ABOVE 150 DEG, SUBLIMATES OF NEEDLES, PRISMS & RODS; ABOVE 200 DEG BROWN DROPS; MELT TURNS DARK-BROWN, LIGHT YELLOWISH TO TAN, MICROCRYSTALLINE POWDER | |
CAS No. |
83-73-8 | |
Record name | 5,7-Diiodo-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodoquinol [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diiodohydroxyquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09115 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | iodoquinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diiodohydroxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinol, 5,7-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iodoquinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diiodohydroxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOQUINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63W7IE88K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIIODOHYDROXYQUIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP 200-215 °C WITH EXTENSIVE DECOMP | |
Record name | DIIODOHYDROXYQUIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Iodoquinol target a specific pathway or enzyme in parasites?
A1: While the precise target of Iodoquinol is unknown, studies on Entamoeba histolytica suggest it might interfere with the parasite's metabolic pathways, potentially impacting enzymes involved in glycolysis. []
Q2: Are there any known downstream effects of Iodoquinol on parasites?
A2: Iodoquinol has been observed to induce morphological changes in Entamoeba histolytica trophozoites, including chromatin condensation and cytoskeletal protein reorganization. It might also influence the expression of glycolytic enzymes. []
Q3: What is the molecular formula and weight of Iodoquinol?
A3: The molecular formula of Iodoquinol is C9H5I2NO, and its molecular weight is 396.95 g/mol. [, ]
Q4: What is the stability profile of Iodoquinol under various conditions?
A4: While specific data on Iodoquinol's stability under various conditions is limited in the provided research, it is known to be photosensitive. Therefore, storage conditions should minimize light exposure. []
Q5: Does Iodoquinol possess any known catalytic properties?
A5: No catalytic properties have been reported for Iodoquinol in the provided research. Its primary mode of action is through direct interaction with biological targets rather than catalysis.
Q6: Have any computational studies been conducted on Iodoquinol?
A6: Yes, computational studies have explored potential targets of Iodoquinol. One study used a high-throughput whole-cell hydrogenase assay to investigate its impact on the nickel biosynthetic pathway of [NiFe]-hydrogenase in Escherichia coli. []
Q7: How do structural modifications of the 8-hydroxyquinoline scaffold affect activity against microorganisms?
A7: Research on 8-hydroxyquinoline derivatives, including Iodoquinol, demonstrates that dihalogenated derivatives exhibit enhanced antimicrobial activity. Specifically, Iodoquinol, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), and 5,7-dichloro-8-hydroxyquinoline displayed potent activity against Neisseria gonorrhoeae. []
Q8: Are there any specific formulation strategies employed to enhance the stability or bioavailability of Iodoquinol?
A8: While the provided research does not delve into specific formulation strategies for Iodoquinol, a study mentions its incorporation into a 1% cream formulation with hydrocortisone acetate for topical application. []
Q9: Are there any specific SHE concerns regarding the production or use of Iodoquinol?
A9: Although not extensively detailed in the research, the historical context highlights concerns regarding the neurotoxicity of halogenated hydroxyquinolines, including Iodoquinol. Its use has been restricted or banned in several countries due to these concerns. []
Q10: What is the in vitro activity of Iodoquinol against Dientamoeba fragilis?
A10: In vitro studies have shown that Iodoquinol has relatively low activity against Dientamoeba fragilis compared to other antiprotozoal agents. The minimum lethal concentration (MLC) was determined to be 500 μg/mL. []
Q11: Is there evidence of Iodoquinol's effectiveness in treating Blastocystis hominis infection?
A11: While some studies suggest Iodoquinol might be effective in treating Blastocystis hominis infections, other studies report treatment failures and question its efficacy. [, , ]
Q12: Has Iodoquinol been investigated for activity against fungal pathogens?
A12: Yes, Iodoquinol has shown promising antifungal activity in vitro against various fungal species, including Scedosporium and Lomentospora. Notably, it demonstrated activity against both planktonic and biofilm forms of these fungi. []
Q13: Are there any animal models used to study Iodoquinol's efficacy?
A13: The provided research does not explicitly mention specific animal models used to study Iodoquinol's efficacy.
Q14: Are there any known mechanisms of resistance to Iodoquinol in parasites?
A14: Specific mechanisms of resistance to Iodoquinol are not detailed in the provided research.
Q15: What are the potential side effects associated with Iodoquinol use?
A15: Although not a primary focus of the provided research, historical data indicates that Iodoquinol and other halogenated hydroxyquinolines can cause neurotoxicity, particularly subacute myelo-optic neuropathy (SMON). This adverse effect led to its restriction or withdrawal in several countries. []
Q16: What safety concerns have been raised regarding the long-term use of Iodoquinol?
A16: The main long-term safety concern with Iodoquinol is its potential to cause neurological damage, specifically SMON, especially after prolonged or high-dose use. []
Q17: Are there any biomarkers identified for monitoring Iodoquinol treatment response or predicting its efficacy?
A17: The provided research does not mention specific biomarkers associated with Iodoquinol treatment response or efficacy.
Q18: What analytical methods are used to quantify and characterize Iodoquinol?
A18: Various analytical techniques are employed to characterize and quantify Iodoquinol. These include UV spectrophotometry, particularly derivative UV spectrophotometry, which enhances sensitivity and selectivity in analyzing Iodoquinol in bulk and pharmaceutical formulations. []
Q19: Is there information on the environmental impact and degradation of Iodoquinol?
A19: The provided research does not provide information on the environmental impact or degradation pathways of Iodoquinol.
Q20: What is the solubility of Iodoquinol in various media?
A20: Research on the solubility of Iodoquinol in supercritical carbon dioxide (scCO2) revealed its solubility to be extremely low, making it challenging to obtain reliable data using standard techniques. []
Q21: Have any studies investigated the dissolution rate of Iodoquinol formulations?
A21: The provided research does not include studies specifically examining the dissolution rate of Iodoquinol formulations.
Q22: Have the analytical methods used to quantify Iodoquinol undergone validation procedures?
A22: Yes, derivative UV spectrophotometric methods for Iodoquinol analysis have undergone validation procedures, including assessments of accuracy, precision, and specificity, ensuring reliable quantification in various matrices. []
Q23: Does Iodoquinol induce any immunological responses?
A23: The provided research does not delve into the immunogenicity or potential immunological responses elicited by Iodoquinol.
Q24: Does Iodoquinol interact with drug transporters or affect drug-metabolizing enzymes?
A24: The research primarily focuses on Iodoquinol's direct antiparasitic activity and does not provide detailed information regarding its interactions with drug transporters or its influence on drug-metabolizing enzymes.
Q25: What is known about the biocompatibility and biodegradability of Iodoquinol?
A25: The research provided does not offer specific insights into the biocompatibility or biodegradability of Iodoquinol.
Q26: Are there alternative drugs to Iodoquinol for treating the same infections?
A26: Yes, several alternatives to Iodoquinol exist for treating protozoal infections, including:
* **Metronidazole:** Often preferred for treating amoebic dysentery and considered more effective than Iodoquinol for symptomatic cases. [, ]* **Paromomycin:** Another option for treating amoebic dysentery, particularly in luminal infections. [, ]* **Diloxanide furoate:** Used to eliminate *Entamoeba histolytica* cysts from the intestine. [, ]* **Nitazoxanide:** A broad-spectrum antiparasitic agent investigated for treating *Blastocystis hominis* infections. []
Q27: What are the comparative advantages and disadvantages of Iodoquinol compared to its alternatives?
A27:
Q28: What are some essential research tools and resources for studying Iodoquinol?
A28: Key resources include:
Q29: Are there any cross-disciplinary applications or research synergies emerging for Iodoquinol?
A29: While the provided research focuses primarily on Iodoquinol's antiparasitic properties, its activity against Neisseria gonorrhoeae, a sexually transmitted bacterium, highlights its potential for cross-disciplinary applications in addressing antimicrobial resistance. Further research exploring its mechanisms and efficacy against other drug-resistant pathogens could uncover new therapeutic avenues. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。